molecular formula C13H21FN2 B5709274 N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

Cat. No. B5709274
M. Wt: 224.32 g/mol
InChI Key: DDFWEACUNALCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as EFDB, is a chemical compound used in scientific research for its potential therapeutic applications. EFDB belongs to a class of compounds called monoamine reuptake inhibitors, which are known to affect the levels of neurotransmitters in the brain.

Scientific Research Applications

N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). This compound is believed to work by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are known to play a role in mood regulation and attention.

Mechanism of Action

N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine works by inhibiting the reuptake of monoamine neurotransmitters in the brain. By blocking the transporters responsible for the reuptake of these neurotransmitters, this compound increases the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to increased neurotransmission and improved mood and attention.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to improved mood and attention. This compound has also been shown to increase the release of these neurotransmitters, further enhancing their effects. This compound has been found to have a long half-life, allowing for sustained effects over an extended period of time.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has several advantages for lab experiments, including its high potency and selectivity for monoamine transporters. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in vivo, limiting its potential applications.

Future Directions

Future research on N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine could focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies could also explore the effects of this compound on other neurotransmitter systems and its interactions with other drugs. Additionally, further research could investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and toxicity profiles.

Synthesis Methods

N-ethyl-N-(2-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized by reacting 2-fluorobenzyl chloride with N-ethyl-N,N-dimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The resulting product is purified through a series of recrystallization steps to obtain a white crystalline solid with a melting point of 122-124°C.

properties

IUPAC Name

N'-ethyl-N'-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2/c1-4-16(10-9-15(2)3)11-12-7-5-6-8-13(12)14/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWEACUNALCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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